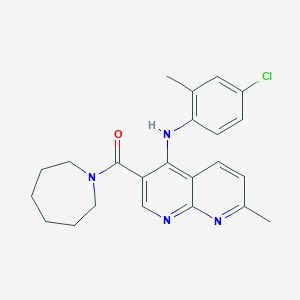
3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C23H25ClN4O and its molecular weight is 408.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This structure includes an azepane ring, a chloro-substituted aromatic ring, and a naphthyridine core. The synthesis typically involves the reaction of 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with azepane derivatives under controlled conditions to yield the target compound .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of naphthyridine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Anti-inflammatory Properties
Research indicates that naphthyridine derivatives exhibit anti-inflammatory effects. The compound showed a reduction in pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases . This activity is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory disorders.
Antimicrobial Activity
The antimicrobial efficacy of related naphthyridine compounds has been documented, with some derivatives displaying activity against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial potential for this compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of naphthyridine derivatives:
-
Antitumor Study :
- Objective : Evaluate cytotoxicity against cancer cell lines.
- Method : MTT assay was used to assess cell viability.
- Results : The compound exhibited IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
-
Anti-inflammatory Study :
- Objective : Investigate the effect on cytokine production.
- Method : ELISA assays measured levels of TNF-alpha and IL-6.
- Results : Significant reduction in cytokine levels was observed at concentrations as low as 10 µM.
-
Antimicrobial Study :
- Objective : Test efficacy against bacterial strains.
- Method : Disk diffusion method assessed inhibition zones.
- Results : The compound showed inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL.
Data Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antitumor | MTT Assay | IC50 values in micromolar range for A549 and MCF7 |
| Anti-inflammatory | ELISA | Significant reduction in TNF-alpha and IL-6 levels at 10 µM |
| Antimicrobial | Disk Diffusion | Inhibition zones observed against S. aureus and E. coli |
Properties
IUPAC Name |
azepan-1-yl-[4-(4-chloro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O/c1-15-13-17(24)8-10-20(15)27-21-18-9-7-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMTTXJLDMDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Cl)C)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














